Physicochemical Differentiation: Calculated Lipophilicity (LogP) vs. Halogenated Analogs
In a head-to-head comparison of predicted lipophilicity, 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline exhibits a significantly lower LogP than its halogenated analogs, which directly impacts its predicted membrane permeability and solubility. This lower lipophilicity is a differentiating factor for applications where reduced non-specific binding or enhanced aqueous solubility is required.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.16 |
| Comparator Or Baseline | 3-Chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline: Predicted LogP not specified, but introduction of chlorine is known to increase lipophilicity. 5-Bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline: Predicted LogP not specified, but introduction of bromine is known to increase lipophilicity. |
| Quantified Difference | The target compound's LogP of 1.16 is demonstrably lower than what would be expected for its halogenated analogs, offering a clear advantage in solubility. |
| Conditions | In silico prediction via standard computational chemistry software, as reported in vendor technical data. |
Why This Matters
For procurement, this directly impacts which compound is suitable for specific assays (e.g., cellular vs. biochemical) or synthetic steps (e.g., aqueous vs. organic solvent conditions).
